molecular formula C12H16ClNS B1427474 {2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine CAS No. 1340419-22-8

{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine

Cat. No. B1427474
CAS RN: 1340419-22-8
M. Wt: 241.78 g/mol
InChI Key: QGEJRPJGUIROPL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial in determining its properties and reactivity . Unfortunately, the specific molecular structure analysis for “{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine” is not available in the sources.

Scientific Research Applications

Paraquat Poisonings: Mechanisms of Lung Toxicity, Clinical Features, and Treatment

This review discusses paraquat dichloride (PQ), a widely used herbicide, focusing on its lung toxicity mechanisms and the challenges in treating human poisonings. PQ accumulates in the lung, leading to severe pulmonary effects, including oxidative stress and damage to alveolar cells. The paper emphasizes the need for effective treatments and the importance of prognosis prediction techniques (R. Dinis-Oliveira et al., 2008).

Analysis of Global Trends and Gaps for Studies about 2,4-D Herbicide Toxicity: A Scientometric Review

This review provides a comprehensive analysis of the research trends on 2,4-D herbicide toxicity, focusing on toxicology, mutagenicity, and the impact on the environment and human health. It highlights the need for further research in molecular biology, exposure assessment, and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).

1-Methylcyclopropene: A Review

This paper reviews the application of 1-methylcyclopropene (1-MCP) in inhibiting ethylene action, demonstrating its effectiveness across a broad range of fruits, vegetables, and floriculture crops. It discusses the conditions for effective use and potential impacts on product quality, offering insights into ethylene's role in plant biology (S. Blankenship & J. Dole, 2003).

Occurrence and Toxicity of Antimicrobial Triclosan and By-products in the Environment

This review addresses the environmental presence and toxicity of triclosan (TCS), a widely used antimicrobial agent. It discusses TCS's degradation, potential for more toxic by-products formation, and its effects on aquatic organisms, highlighting the risk of TCS-resistant bacteria emergence (G. Bedoux et al., 2012).

Developments in the Synthesis of the Antiplatelet and Antithrombotic Drug (S)-clopidogrel

This paper focuses on the synthesis methodologies for (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug. It reviews various synthetic approaches, discussing their advantages and limitations, which is crucial for future developments in the drug's synthesis (A. Saeed et al., 2017).

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-cyclopropyl-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNS/c1-14-12(9-2-3-9)8-15-11-6-4-10(13)5-7-11/h4-7,9,12,14H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEJRPJGUIROPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CSC1=CC=C(C=C1)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Chlorophenyl)thio]-1-cyclopropylethyl}methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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